N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-9-4-5-13-10(7-9)11(8-16)15(20-13)17-14(18)12-3-2-6-19-12/h2-3,6,9H,4-5,7H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCSRXKXMNFPJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CO3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur in the presence of a base.
Cyclization: The intermediate product undergoes cyclization to form the tetrahydrobenzo[b]thiophene core.
Introduction of the Furan Ring: The furan ring is introduced through a cyclization reaction involving a suitable precursor, such as a furan-2-carboxylic acid derivative.
Final Coupling: The final step involves coupling the furan ring with the thiophene core to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Biological Activities
Research indicates that N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide exhibits notable biological activities:
- Anti-inflammatory Properties :
-
Kinase Inhibition :
- A series of related compounds have demonstrated potent inhibition of c-Jun N-terminal kinases (JNK2 and JNK3). These kinases play critical roles in cellular stress responses and apoptosis. Compounds derived from this class have shown selectivity against other kinases in the mitogen-activated protein kinase (MAPK) family, suggesting a targeted therapeutic approach for conditions like cancer .
- Antiviral Activity :
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. The following table summarizes some related compounds and their unique characteristics:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-benzothiophen-2-yl)acetamide | Similar benzothiophene core | Acetamide instead of benzamide |
| N-(3-cyano-benzothiazole) | Benzothiazole core | Lacks tetrahydro structure |
| N-(3-cyano-4-methylthio-benzothiophen) | Contains methylthio group | Different substituent affecting solubility |
Case Studies and Research Findings
Several studies have documented the efficacy of this compound class:
- In Silico Docking Studies :
- Selectivity Profiles :
-
Potential for Further Development :
- The promising biological activities observed suggest that further optimization of the chemical structure could lead to more potent derivatives suitable for clinical applications.
Mechanism of Action
The mechanism of action of N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The cyano and carboxamide groups can form hydrogen bonds and other interactions with enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Modifications: Substituent Position and Halogenation
5-Bromo-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)furan-2-carboxamide
- Key Differences :
- Bromo substituent on the furan ring (vs. unsubstituted in the target compound).
- Methyl group at position 6 (vs. position 5 in the target).
- Impact :
4-Benzyl-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide
- Key Differences :
- Replacement of furan-2-carboxamide with a 4-benzylbenzamide group.
- Impact: Higher molecular weight (C₂₄H₂₂N₂OS; 386.51 g/mol).
Functional Group Replacements
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide
- Key Differences :
- Lacks the 5-methyl group present in the target compound.
- Impact :
BI81668: N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methoxybenzamide
- Key Differences :
- Methoxybenzamide replaces furan-2-carboxamide.
- ’s findings on electron-donating substituents). Molecular weight increases to 326.41 g/mol (C₁₈H₁₈N₂O₂S) .
Biological Activity
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide is a complex organic compound with significant biological activity. This article delves into its structural characteristics, synthesis methods, and various biological effects, supported by relevant data and case studies.
Structural Characteristics
The molecular formula of this compound is . Its structure includes:
- Benzothiophene moiety : Contributes to its aromatic properties and potential interactions with biological targets.
- Cyano group : Enhances its reactivity and biological activity.
- Furan ring : Adds to the compound's unique electronic properties.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiophene Ring : This is achieved through cyclization reactions involving suitable precursors.
- Introduction of the Cyano Group : A nucleophilic substitution reaction introduces the cyano group into the benzothiophene structure.
- Formation of the Furan Ring : The furan moiety is integrated into the compound through cyclization with appropriate carbonyl compounds.
Biological Activity
Research indicates that this compound exhibits a variety of biological activities:
Anticancer Properties
Studies have shown that this compound may inhibit specific enzymes involved in cancer cell proliferation. For instance:
| Study | Compound | Activity | Reference |
|---|---|---|---|
| A recent investigation into enzyme inhibition | N-(3-cyano derivative) | Significant reduction in cell viability in cancer cell lines | |
| In vitro assays | N-(3-cyano derivative) | Induced apoptosis in tumor cells |
Antimicrobial Activity
The compound has also demonstrated antibacterial and antifungal properties against pathogens such as Staphylococcus aureus and Escherichia coli. The presence of the cyano group and aromatic rings contributes to its efficacy in disrupting microbial growth.
| Pathogen | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition of growth at low concentrations | |
| Escherichia coli | Significant antifungal activity noted |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through various models. It has shown comparable effects to standard anti-inflammatory drugs like diclofenac.
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound binds to the active sites of specific enzymes, inhibiting their function.
- Receptor Modulation : It interacts with cellular receptors to modulate signaling pathways involved in inflammation and cancer progression.
- DNA Intercalation : The compound may insert itself between DNA base pairs, affecting replication and transcription processes.
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Cancer Cell Line Study : An experiment involving various cancer cell lines demonstrated that treatment with N-(3-cyano derivative) resulted in a dose-dependent decrease in cell viability and increased apoptosis markers (e.g., caspase activation).
- Antibacterial Efficacy : A study evaluated the antibacterial effects against clinical isolates of E. coli, showing a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics.
Q & A
Q. Data-Driven Approach :
| Parameter | Target Range | Method |
|---|---|---|
| logP | 2–4 | HPLC-based measurement |
| Metabolic Half-life | >2 hours | Rat liver microsomal assay |
Advanced: How to design a SAR study for neuropathic pain targets?
Methodological Answer:
- Target Selection : Focus on voltage-gated sodium channels (e.g., Nav1.7) implicated in pain signaling.
- Analog Synthesis : Modify the tetrahydrobenzothiophene core (e.g., 5-methyl vs. 5-ethyl) and furan substituents (e.g., carboxamide vs. thiourea) .
- In Vivo Models : Use chronic constriction injury (CCI) in rodents to assess analgesic efficacy, with gabapentin as a positive control .
Q. Key Metrics :
- IC50 : Measure sodium channel inhibition via patch-clamp electrophysiology.
- Thermal Hyperalgesia : Quantify pain response latency in CCI models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
